molecular formula C12H11NO2 B11956134 N-(Furfurylidene)-P-anisidine CAS No. 1749-14-0

N-(Furfurylidene)-P-anisidine

Cat. No.: B11956134
CAS No.: 1749-14-0
M. Wt: 201.22 g/mol
InChI Key: WAWJOIUQEZYIAH-UHFFFAOYSA-N
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Description

N-(Furfurylidene)-P-anisidine is an organic compound that belongs to the class of Schiff bases. It is formed by the condensation of furfural and P-anisidine. This compound is characterized by the presence of a furan ring and an imine group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Furfurylidene)-P-anisidine is typically synthesized through a condensation reaction between furfural and P-anisidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Furfurylidene)-P-anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Furfurylidene)-P-anisidine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Furfurylidene)-P-anisidine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Furfurylidene)-P-toluidine: Similar structure but with a methyl group on the aromatic ring.

    N-(Furfurylidene)-P-chloroaniline: Contains a chlorine atom on the aromatic ring.

    N-(Furfurylidene)-P-nitroaniline: Contains a nitro group on the aromatic ring.

Uniqueness

N-(Furfurylidene)-P-anisidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

1749-14-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(furan-2-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3

InChI Key

WAWJOIUQEZYIAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CO2

Origin of Product

United States

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